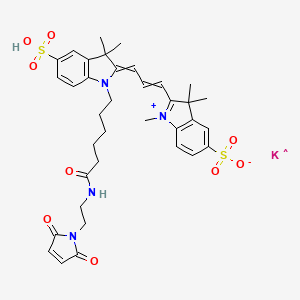

Sulfo-Cyanine3 maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H42KN4O9S2 |

|---|---|

Molecular Weight |

778.0 g/mol |

InChI |

InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49); |

InChI Key |

QGKZUIHXUDPPJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C.[K] |

Origin of Product |

United States |

Foundational & Exploratory

Sulfo-Cyanine3 Maleimide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cyanine3 maleimide, a fluorescent dye widely used in biological research. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling techniques.

Core Chemical Properties

This compound is a water-soluble, thiol-reactive fluorescent dye. Its hydrophilicity, conferred by the presence of sulfo-groups, makes it particularly suitable for labeling sensitive biological molecules such as antibodies and proteins in aqueous environments without the need for organic co-solvents.[1][2][3] The maleimide group specifically reacts with free sulfhydryl groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₁KN₄O₉S₂ | [1][2] |

| Molecular Weight | ~776.96 g/mol | [1][3] |

| CAS Number | 1656990-68-9 | [1] |

| Excitation Maximum (λex) | ~548 nm | [1][2] |

| Emission Maximum (λem) | ~563 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [1][2] |

| Appearance | Red powder | [1] |

| Solubility | Soluble in water, DMF, and DMSO | [1][3] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1] |

Chemical Structure

The fundamental reaction chemistry involves the Michael addition of a thiol group to the maleimide double bond, as depicted in the following diagram:

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein labeling and subsequent application in immunofluorescence microscopy.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing cysteine residues.

Materials:

-

Protein of interest (containing free thiol groups)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification column (e.g., size-exclusion chromatography).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by a desalting column prior to adding the dye.

-

Dye Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The reaction mixture should be incubated for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: (Optional) To stop the reaction, a small molar excess of a quenching reagent like L-cysteine can be added.

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Immunofluorescence Staining of Fixed Cells

This protocol describes the use of a this compound-labeled antibody for the detection of a specific target in fixed cells.

Materials:

-

This compound-labeled antibody

-

Cells grown on coverslips

-

Fixation solution: 4% paraformaldehyde in PBS

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

Blocking solution: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Wash buffer: PBS

-

Mounting medium with an antifade reagent

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with blocking solution for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the this compound-labeled primary antibody in the blocking solution to the predetermined optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: (Optional) Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 dye (Excitation: ~550 nm, Emission: ~570 nm).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for site-specific protein labeling and its application in fluorescence microscopy.

Caption: Protein Labeling and Immunofluorescence Workflow.

References

Sulfo-Cyanine3 Maleimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the utility of Sulfo-Cyanine3 (Sulfo-Cy3) maleimide in biological research, providing a comprehensive overview of its applications, properties, and the methodologies for its use. Sulfo-Cy3 maleimide is a water-soluble, thiol-reactive fluorescent dye renowned for its bright orange fluorescence and utility in labeling biomolecules.[1][2][3] Its enhanced water solubility, due to the presence of sulfonate groups, makes it particularly suitable for labeling proteins, such as antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents.[2][4][5]

Core Applications in Research

Sulfo-Cyanine3 maleimide is a versatile tool employed in a variety of research applications where the fluorescent labeling of biomolecules is required. The maleimide functional group exhibits high selectivity for the thiol groups (sulfhydryl groups) of cysteine residues within proteins and peptides, forming a stable thioether bond.[1][6][7] This specific reactivity allows for the targeted labeling of molecules at defined sites.

Key applications include:

-

Fluorescence Microscopy: Enables the visualization of cellular structures and dynamic processes by labeling specific proteins or molecules of interest.[3][8]

-

Flow Cytometry: Facilitates the identification and sorting of cells based on the presence of fluorescently labeled cell surface or intracellular markers.[3]

-

Immunofluorescence and Immunohistochemistry: Used to label antibodies for the detection and localization of antigens within cells and tissues.[1][8]

-

Bioconjugation: Broadly used for the covalent attachment of a fluorescent tag to proteins, peptides, and other thiol-containing biomolecules for use in various bioanalytical assays.[1][3]

-

Molecular Probes: Employed in the study of biomolecular interactions and dynamics.[3][8]

Spectral and Physicochemical Properties

The performance of a fluorescent dye is dictated by its photophysical properties. Sulfo-Cyanine3 is characterized by its bright fluorescence and good photostability.[3] Below is a summary of its key quantitative properties.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~548 - 555 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~563 - 568 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | 162,000 cm-1M-1 | [2][4] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [2][4] |

| Stokes Shift | ~14 nm | [3] |

| Correction Factor (CF260) | 0.03 | [2][4] |

| Correction Factor (CF280) | 0.06 | [2][4] |

| Molecular Weight | 776.96 g/mol | [4] |

| Solubility | Water, DMF, DMSO | [4] |

Bioconjugation Chemistry: The Thiol-Maleimide Reaction

The specific labeling of biomolecules with this compound is achieved through the reaction of the maleimide group with a thiol group, typically from a cysteine residue. This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether linkage.[6][9] It is highly chemoselective for thiols at this pH range, exhibiting a reaction rate approximately 1,000 times faster than with amines.[6]

Thiol-Maleimide Conjugation Reaction

Experimental Protocols

A generalized protocol for labeling a protein with this compound is provided below. It is important to note that the optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.[10]

Materials

-

Protein to be labeled (containing free thiol groups)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5, degassed.[9][10]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing the dye stock solution.[9][10]

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[7][9][10]

-

Purification column (e.g., gel filtration, dialysis) to remove unconjugated dye.[9]

Protocol for Protein Labeling

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[9][10]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7][9][10] Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed prior to adding the maleimide dye.[10]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

-

Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or another suitable chromatographic technique.[9]

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~550 nm). The following formula can be used:

DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye]

Where:

-

Amax is the absorbance of the conjugate at the dye's excitation maximum.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of the dye at its excitation maximum.

-

CF280 is the correction factor for the dye's absorbance at 280 nm.

-

-

Protein Labeling Workflow

Considerations for Use

-

pH: Maintaining a pH between 6.5 and 7.5 is crucial for the selectivity of the maleimide-thiol reaction. At higher pH values, maleimides can react with amines, and hydrolysis of the maleimide group can also occur.[6]

-

Self-Quenching: At high degrees of labeling, self-quenching of the Cy3 dye can occur, which may reduce the fluorescence intensity of the conjugate. Therefore, it is recommended for the detection of moderately to highly abundant targets.[1]

-

Storage: this compound should be stored at -20°C in the dark and protected from moisture.[2][4] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods.[10]

Conclusion

This compound is a valuable reagent for the fluorescent labeling of biomolecules in a wide range of research applications. Its water solubility, bright fluorescence, and specific reactivity with thiols make it an excellent choice for researchers in cell biology, immunology, and drug development. By following established protocols and considering the key parameters of the labeling reaction, scientists can effectively utilize this tool to advance their research.

Applications of this compound

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 5. cn.lumiprobe.com [cn.lumiprobe.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 8. CY3 on fluorescence microscopy with cyanine dyes Cell labeling Fluorescence staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Sulfo-Cyanine3 maleimide mechanism of action with thiols

An In-Depth Technical Guide to the Sulfo-Cyanine3 Maleimide Reaction with Thiols

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical application of Sulfo-Cyanine3 (Sulfo-Cy3) maleimide for the selective labeling of thiol-containing biomolecules. It includes detailed protocols, quantitative data, and visualizations to facilitate its use in research and development.

Introduction

Sulfo-Cyanine3 is a bright, orange-red fluorescent dye belonging to the cyanine family.[1] Its key features include high water solubility due to the presence of sulfonate groups, a large molar extinction coefficient, and good fluorescence quantum yield.[1][2] The maleimide functional group is a thiol-reactive moiety that enables the covalent conjugation of the dye to sulfhydryl groups (-SH), which are most notably found in the cysteine residues of proteins and peptides.[3][4][5]

The combination, this compound, is therefore a highly effective, water-soluble fluorescent probe designed for the specific labeling of biomolecules in aqueous environments, often without the need for organic co-solvents.[2][6][7] This specificity makes it an invaluable tool for creating fluorescently-labeled proteins, antibodies, and other thiol-containing molecules for use in fluorescence microscopy, flow cytometry, and other bioanalytical assays.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The conjugation of Sulfo-Cy3 maleimide to a thiol-containing molecule proceeds via a chemoselective reaction known as a Michael addition.[8][9] This reaction is highly efficient and forms a stable covalent bond under mild, physiological conditions.[9]

The key steps of the mechanism are:

-

Thiol Deprotonation: In a solution with a pH near neutral, a thiol group (-SH) exists in equilibrium with its deprotonated, anionic form, the thiolate (-S⁻).

-

Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[8]

-

Bond Formation: This attack results in the formation of a stable, covalent thioether linkage, specifically a thiosuccinimide conjugate.[5][8][10]

The reaction is considered a type of "click chemistry" due to its high yield, specificity, and the mild conditions under which it proceeds.[10]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Reaction Kinetics and Specificity

The efficiency and selectivity of the thiol-maleimide reaction are highly dependent on pH.

-

Optimal pH: The reaction is most specific and efficient in the pH range of 6.5 to 7.5.[5][10] This range represents a critical balance: it is high enough to ensure a sufficient concentration of the reactive thiolate anion but low enough to keep competing nucleophiles, such as the primary amines on lysine residues, protonated and largely unreactive.[10][11]

-

Reaction Rate: At a neutral pH of 7.0, the rate of reaction between a maleimide and a thiol is approximately 1,000 times faster than its reaction with an amine.[10] The reaction with small-molecule thiols can be extremely rapid, often reaching completion in minutes.[12][13] For larger biomolecules like proteins, a reaction time of 2 hours at room temperature or overnight at 4°C is typically recommended to ensure high labeling efficiency.[4][14]

-

Loss of Specificity: Above pH 7.5, the reaction's chemoselectivity for thiols is diminished as primary amines become deprotonated and can act as competing nucleophiles.[5][10]

Potential Side Reactions and Stability Considerations

While the thiol-maleimide reaction is robust, researchers must be aware of potential side reactions that can impact the yield and stability of the final conjugate.

-

Maleimide Hydrolysis: In aqueous solutions, particularly at pH values above 7.5, the maleimide ring is susceptible to hydrolysis.[10][15] This ring-opening reaction forms an unreactive maleamic acid, which can no longer participate in the conjugation reaction.[10] To mitigate this, stock solutions of maleimide dyes should be prepared in anhydrous solvents (e.g., DMSO, DMF) and any aqueous preparations should be used promptly.[4][14]

-

Conjugate Instability:

-

Retro-Michael Reaction: The thioether bond formed is not completely irreversible and can undergo a slow retro-Michael reaction, leading to deconjugation. This process can be accelerated by the presence of other free thiols.[16][17]

-

Thiazine Rearrangement: A significant side reaction can occur when labeling a peptide or protein at an N-terminal cysteine residue. The free N-terminal amine can attack the succinimide ring of the conjugate, leading to an intramolecular rearrangement that forms a stable six-membered thiazine structure.[8][16] This side reaction can be minimized by performing the conjugation at a slightly more acidic pH.[16]

-

Caption: Desired conjugation reaction versus the competing hydrolysis side reaction.

Quantitative Data

The following tables summarize the key properties of Sulfo-Cy3 maleimide and the standard parameters for its conjugation reaction.

Table 1: Spectroscopic and Physical Properties of Sulfo-Cyanine3

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λ_abs_) | ~548 nm | [2][6][18] |

| Emission Maximum (λ_em_) | ~563 nm | [2][6][18] |

| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [2][6][18] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [2][6][18] |

| Correction Factor at 280 nm (CF₂₈₀) | 0.06 | [18] |

| Solubility | Water, DMSO, DMF |[6] |

Table 2: Key Parameters for Thiol-Maleimide Conjugation

| Parameter | Recommended Value | Reference(s) |

|---|---|---|

| Reaction pH | 6.5 - 7.5 | [5][10] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | [4][14] |

| Reaction Temperature | Room Temperature or 4°C | [4][14] |

| Reaction Time | 2 hours to Overnight | [4][14] |

| Optional Quenching Agent | Free thiol (e.g., β-mercaptoethanol) |[5] |

Detailed Experimental Protocol

This section provides a generalized protocol for labeling a thiol-containing protein with Sulfo-Cy3 maleimide.

Materials

-

Protein or other thiol-containing biomolecule

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Thiol-free buffer such as PBS, HEPES, or Tris, pH 7.0-7.5.[3][4]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

-

Purification column (e.g., Sephadex G-25) for removing excess dye.[11]

Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Dissolve the protein to a concentration of 1-10 mg/mL in degassed reaction buffer.[3] Degassing helps prevent the re-oxidation of thiols to disulfide bonds.[3]

-

Optional Reduction: If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[3][14] TCEP is recommended over DTT or BME because it is thiol-free and does not need to be removed prior to adding the maleimide dye.[5]

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of Sulfo-Cy3 maleimide to equilibrate to room temperature before opening.[14]

-

Prepare a 10 mM stock solution by dissolving the dye in a small volume of anhydrous DMSO or DMF.[14] Vortex briefly to ensure it is fully dissolved. Due to the high water solubility of Sulfo-Cy3, the stock can also be prepared in the reaction buffer if used immediately.[6]

-

-

Perform the Conjugation Reaction:

-

Purify the Conjugate:

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (~548 nm for Sulfo-Cy3, A_dye_).[4]

-

Calculate the protein concentration using the corrected absorbance at 280 nm:

-

A_prot_corr = A₂₈₀ - (A_dye_ × CF₂₈₀)[4]

-

Protein Conc. (M) = A_prot_corr / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm)

-

-

Calculate the dye concentration:

-

Dye Conc. (M) = A_dye_ / 162,000

-

-

Calculate the DOL:

-

DOL = Moles Dye / Moles Protein = Dye Conc. / Protein Conc.

-

-

Caption: Standard experimental workflow for protein labeling with Sulfo-Cy3 maleimide.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. bachem.com [bachem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. atto-tec.com [atto-tec.com]

- 12. researchgate.net [researchgate.net]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 15. researchgate.net [researchgate.net]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 18. Lumiprobe 磺酸基CY 3马来酰亚胺 this compound | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]

Unveiling the Spectrum: A Technical Guide to Sulfo-Cyanine3 Maleimide Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core fluorescence properties of Sulfo-Cyanine3 maleimide, a widely used thiol-reactive fluorescent dye. This document details its spectral characteristics, outlines experimental protocols for its use, and visualizes key workflows and concepts for researchers in the life sciences and drug development.

Core Spectrofluorometric Properties

This compound is a water-soluble cyanine dye that serves as a robust tool for labeling biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins.[1] Its fluorescence characteristics are central to its utility in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[2][3]

Quantitative Spectral Data

The key spectral and physical properties of this compound are summarized in the table below. These values are critical for designing experiments and selecting appropriate filter sets and laser lines.

| Property | Value | Reference |

| Excitation Maximum (λex) | 548 nm | [4][5][6][7] |

| Emission Maximum (λem) | 563 nm | [4][5][6][7] |

| Molar Absorptivity (ε) | 162,000 L·mol-1·cm-1 | [4][5][6][7] |

| Fluorescence Quantum Yield (ΦF) | 0.1 | [4][5][6][7] |

| Recommended Excitation Laser | 532 nm or 555 nm | [8] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [8] |

| Solubility | Water, DMF, DMSO | [5][6] |

| Reactivity | Thiol groups (e.g., cysteine) | [1] |

Visualizing the Process: From Excitation to Emission

The fundamental principle of fluorescence involves the absorption of a photon by a fluorophore, which elevates it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). This energy difference between the excitation and emission maxima is known as the Stokes shift.

The Jablonski diagram illustrates the electronic transitions involved in fluorescence.

Experimental Protocols

Accurate and reproducible data acquisition is paramount in fluorescence-based research. The following sections detail standardized protocols for protein labeling and the measurement of fluorescence spectra.

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible cysteine residues.

-

Protein Preparation : Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5.[9] Suitable buffers include PBS, HEPES, or Tris, ensuring they do not contain any thiol-containing reagents.[9] A typical protein concentration is 1-10 mg/mL.[9]

-

Reduction of Disulfide Bonds (if necessary) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[9][10] It is important to remove the reducing agent before adding the maleimide dye, which can be achieved through dialysis or gel filtration.[10]

-

Dye Preparation : Prepare a stock solution of this compound in water, DMSO, or DMF at a concentration of 1-10 mg/mL.[9]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the dye solution to the protein solution.[10] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

-

Purification : Remove the unconjugated dye from the labeled protein using gel filtration, dialysis, or chromatography.[9]

A schematic of the protein labeling workflow.

Measurement of Fluorescence Spectrum

The following protocol describes the general procedure for acquiring the excitation and emission spectra of a fluorescently labeled sample using a fluorescence spectrophotometer.

-

Instrument Setup : Turn on the fluorescence spectrophotometer and allow the light source (e.g., Xenon arc lamp) to stabilize.[11]

-

Sample Preparation : Prepare a dilute solution of the this compound-labeled biomolecule in a suitable buffer. The absorbance of the sample at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[12]

-

Excitation Spectrum Measurement :

-

Set the emission monochromator to the wavelength of maximum emission (563 nm for Sulfo-Cyanine3).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 560 nm).

-

The resulting spectrum will show the relative efficiency of different wavelengths at exciting the fluorophore.[13]

-

-

Emission Spectrum Measurement :

-

Set the excitation monochromator to the wavelength of maximum excitation (548 nm for Sulfo-Cyanine3).

-

Scan a range of emission wavelengths (e.g., 555 nm to 700 nm).

-

The resulting spectrum will show the distribution of emitted fluorescence intensity.[13]

-

-

Data Analysis : The peak of the excitation spectrum and the peak of the emission spectrum correspond to the excitation and emission maxima, respectively.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CY3 on fluorescence microscopy with cyanine dyes Cell labeling Fluorescence staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. conductscience.com [conductscience.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. What is a Fluorescence Spectrometer? [edinst.com]

- 12. iss.com [iss.com]

- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

Sulfo-Cyanine3 maleimide excitation and emission wavelengths

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cyanine3 maleimide, a thiol-reactive fluorescent dye, for researchers, scientists, and drug development professionals. The document outlines its spectral properties, detailed experimental protocols for protein labeling, and applications in cellular imaging and analysis.

Core Properties of this compound

This compound is a water-soluble derivative of the Cyanine3 dye, engineered for the fluorescent labeling of biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins. Its sulfonate groups enhance water solubility, allowing for labeling reactions in aqueous environments without the need for organic co-solvents, which can be beneficial for sensitive proteins.[1]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 548 nm | [2][3] |

| Emission Maximum (λem) | 563 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [2][3] |

Experimental Protocols

Protein Labeling with this compound

This protocol details the covalent labeling of a protein with this compound. The maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.

Materials:

-

Protein of interest with at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solution preparation.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the dye, as it will react with the maleimide. TCEP does not need to be removed.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Quenching:

-

Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column or by dialysis against the desired storage buffer.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 548 nm (for Sulfo-Cyanine3).

-

The DOL can be calculated using the following formula: DOL = (A₅₄₈ × ε_protein) / [(A₂₈₀ - (A₅₄₈ × CF₂₈₀)) × ε_dye] Where:

-

A₅₄₈ and A₂₈₀ are the absorbances at 548 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at 548 nm (162,000 cm⁻¹M⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05).

-

-

Protein Labeling Workflow

Applications in Research

Fluorescence Microscopy

This compound-labeled proteins are widely used in fluorescence microscopy to visualize their localization and dynamics within cells.

Instrumentation:

-

Excitation: A laser line of 532 nm or 555 nm is suitable for exciting Sulfo-Cyanine3.[4]

-

Filter Sets: A standard TRITC (tetramethylrhodamine) or Cy3 filter set is appropriate for imaging.[4] A typical Cy3 filter set includes an excitation filter around 545/25 nm, a dichroic mirror around 565 nm, and an emission filter around 605/70 nm.

General Protocol for Immunofluorescence:

-

Cell Preparation: Grow cells on coverslips, fix, and permeabilize them using standard protocols.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate with a primary antibody specific to the target of interest.

-

Secondary Antibody Incubation: Incubate with a Sulfo-Cyanine3-labeled secondary antibody.

-

Washing: Wash extensively to remove unbound antibodies.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate laser lines and filter sets.

Flow Cytometry

Flow cytometry can be used to quantify the expression of cell surface or intracellular proteins using Sulfo-Cyanine3-labeled antibodies.

Instrumentation:

-

Excitation: A yellow-green laser (e.g., 561 nm) is optimal for excitation.

-

Emission Detection: The emission is typically collected using a bandpass filter in the range of 575-585 nm.

General Protocol for Cell Staining:

-

Cell Preparation: Prepare a single-cell suspension from tissues or cell culture.

-

Blocking: Block Fc receptors to prevent non-specific antibody binding.

-

Staining: Incubate the cells with a Sulfo-Cyanine3-labeled primary antibody.

-

Washing: Wash the cells to remove unbound antibodies.

-

Analysis: Analyze the stained cells on a flow cytometer.

Experimental Application Workflow

Signaling Pathway Analysis

While this compound itself does not target a specific signaling pathway, it is a versatile tool for studying any pathway where a protein of interest can be tagged. By labeling a key protein in a signaling cascade, researchers can visualize its translocation, protein-protein interactions (via FRET with a suitable partner), or changes in its expression levels under different cellular conditions. For example, a Sulfo-Cyanine3-labeled transcription factor could be tracked from the cytoplasm to the nucleus upon pathway activation.

Visualizing a Signaling Pathway

References

The Impact of Sulfonation on the Aqueous Solubility of Cyanine Dyes: A Technical Guide to Sulfo-Cyanine3 Maleimide vs. Cy3 Maleimide

For researchers, scientists, and drug development professionals, the choice of fluorescent label can significantly impact the success and reproducibility of bioconjugation experiments. A critical, yet often overlooked, property is the water solubility of the dye. This technical guide provides an in-depth comparison of the water solubility of Sulfo-Cyanine3 (Sulfo-Cy3) maleimide and its non-sulfonated counterpart, Cyanine3 (Cy3) maleimide, highlighting the profound effect of sulfonation on the physicochemical properties and handling of these widely used fluorescent probes.

The key difference between Sulfo-Cy3 maleimide and Cy3 maleimide lies in the presence of one or more sulfonate (-SO₃⁻) groups on the cyanine dye's core structure.[1] These anionic groups dramatically enhance the hydrophilicity of the molecule, leading to a significant increase in its water solubility.[1][2] This fundamental structural modification has significant practical implications for experimental design and execution, particularly in the labeling of proteins, antibodies, and other biomolecules in aqueous environments.

Comparative Analysis of Physicochemical Properties

The quantitative data presented in the following table summarizes the key differences in water solubility and other relevant properties of Sulfo-Cy3 maleimide and Cy3 maleimide.

| Property | Sulfo-Cyanine3 Maleimide | Cyanine3 Maleimide | Reference(s) |

| Water Solubility | High (0.39 M or 30 g/L) | Very Poor (0.57 mM or 420 mg/L) | [3][4] |

| Requirement for Organic Co-solvent | Not required for aqueous labeling | Required (e.g., DMSO, DMF) | [1][2][5][6] |

| Tendency for Aggregation in Water | Low | High | [2][7] |

| Recommended Applications | Labeling of hydrophilic biomolecules (e.g., proteins, antibodies) directly in aqueous buffers, in vivo imaging.[1] | Labeling of biomolecules where the use of an organic co-solvent is acceptable. | [4] |

The Structural Basis of Enhanced Water Solubility

The structural divergence between Sulfo-Cy3 and Cy3 maleimide is the addition of sulfonate groups. This modification is intentionally introduced to improve the utility of the dye in biological applications, which are predominantly carried out in aqueous buffers.

Caption: Structural comparison of Cy3 and Sulfo-Cy3 maleimide cores.

The hydrophobic nature of the unmodified cyanine core in Cy3 maleimide leads to its poor solubility in water.[5][6] Conversely, the ionic sulfonate groups in Sulfo-Cy3 maleimide readily interact with polar water molecules, rendering the entire dye molecule highly water-soluble.[1][2]

Experimental Protocols and Methodologies

The difference in water solubility dictates distinct experimental workflows for the use of Sulfo-Cy3 maleimide and Cy3 maleimide in bioconjugation.

Standard Labeling Workflow: Sulfo-Cy3 Maleimide vs. Cy3 Maleimide

The following diagram illustrates the typical experimental workflows for labeling a thiol-containing biomolecule (e.g., a protein with a cysteine residue) with each dye.

Caption: Comparative experimental workflows for bioconjugation.

As depicted, the protocol for Sulfo-Cy3 maleimide is more straightforward, as the dye can be directly dissolved in the same aqueous buffer as the target biomolecule.[3][8] In contrast, Cy3 maleimide must first be dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[2][4][6] This stock solution is then added to the aqueous solution of the biomolecule. Care must be taken to control the final concentration of the organic solvent to avoid denaturation of sensitive proteins.

Logical Relationship: Structure, Solubility, and Experimental Outcome

The relationship between the chemical structure of these dyes, their resulting water solubility, and the ultimate impact on experimental design and outcomes can be visualized as a logical progression.

Caption: Logical flow from structure to experimental outcome.

The presence of sulfonate groups is the primary structural determinant of high water solubility. This, in turn, simplifies the experimental workflow by eliminating the need for organic co-solvents. The avoidance of organic solvents can mitigate potential issues such as protein denaturation and dye precipitation, ultimately leading to more reliable and reproducible bioconjugation results.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. glpbio.com [glpbio.com]

- 4. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]

- 5. glpbio.com [glpbio.com]

- 6. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 7. Need water soluble Non- sulfonated cyanines - fluorescent dyes? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 8. lumiprobe.com [lumiprobe.com]

Sulfo-Cyanine3 Maleimide: A Technical Guide to its Core Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cyanine3 maleimide, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and extinction coefficient, provides methodologies for their experimental determination, and illustrates a common experimental workflow.

Core Photophysical Data

The efficiency of a fluorophore is determined by its ability to absorb light and convert it into emitted fluorescence. The two key parameters that quantify this efficiency are the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).

| Property | Value | Wavelength (nm) |

| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | 548 |

| Fluorescence Quantum Yield (Φ) | 0.1 | N/A |

| Absorption Maximum (λ_abs_) | 548 nm | N/A |

| Emission Maximum (λ_em_) | 563 nm | N/A |

Table 1: Key photophysical parameters of this compound.[1][2][3][4]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections outline the standard experimental protocols for measuring these parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

-

Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water for the sulfo- version.[5][6] The exact concentration of this stock solution is critical for accuracy.

-

Serial Dilutions: A series of dilutions are made from the stock solution to create solutions with a range of known concentrations.

-

Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λ_max_ = 548 nm) using a spectrophotometer.[1][2] A blank measurement of the solvent alone is taken to zero the instrument.

-

Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear fit is equal to the molar extinction coefficient multiplied by the path length (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The most common method for determining the quantum yield of a fluorescent dye is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For Sulfo-Cyanine3, a standard such as Rhodamine 6G in ethanol (Φ ≈ 0.95) can be used.

-

Preparation of Solutions: A series of dilute solutions of both the this compound and the standard are prepared in the same solvent. The concentrations are adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[7]

-

Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the chosen excitation wavelength. Subsequently, the fluorescence emission spectrum of each solution is recorded using a fluorometer, exciting at the same wavelength. The integrated fluorescence intensity (the area under the emission curve) is then calculated.[7]

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the unknown sample (Φ_x_) can be calculated using the following equation:

Φ_x_ = Φ_std_ * (m_x_ / m_std_) * (η_x_² / η_std_²)

where Φ_std_ is the quantum yield of the standard, m_x_ and m_std_ are the slopes of the linear fits for the sample and the standard, respectively, and η_x_ and η_std_ are the refractive indices of the sample and standard solutions (if different solvents are used).[7][8]

Experimental Workflow: Protein Labeling with this compound

This compound is frequently used to label proteins and other biomolecules containing free thiol groups, typically found on cysteine residues. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.

A typical workflow for labeling a protein with this compound.

This workflow begins with the optional reduction of disulfide bonds within the protein to expose free thiol groups. The this compound is then added to the protein solution, allowing the conjugation reaction to proceed. Finally, the labeled protein is purified from the unreacted dye and reducing agent.

References

- 1. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 2. Sulfo-Cy3 maleimide, 1656990-68-9 | BroadPharm [broadpharm.com]

- 3. Lumiprobe 磺酸基CY 3马来酰亚胺 this compound | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

The Strategic Advantage of Sulfonated Cyanine Dames in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise labeling of biomolecules is paramount. The ability to attach fluorescent probes to proteins, antibodies, and nucleic acids underpins a vast array of applications, from fundamental cellular imaging to advanced diagnostics and targeted drug delivery. Among the arsenal of fluorescent labels, cyanine dyes have emerged as a cornerstone due to their high molar absorptivity and tunable fluorescence properties across the visible and near-infrared spectra. This technical guide delves into the distinct advantages of utilizing a specific class of these fluorophores: sulfonated cyanine dyes. Through a comprehensive analysis of their physicochemical properties, detailed experimental protocols, and illustrative workflows, we illuminate why the strategic incorporation of sulfonate groups is a critical consideration for robust and reliable bioconjugation.

Core Principles: The Impact of Sulfonation on Cyanine Dyes

The fundamental difference between standard and sulfonated cyanine dyes lies in the presence of one or more sulfonate (-SO₃⁻) groups on the dye's molecular scaffold. This seemingly minor chemical modification imparts a profound and highly beneficial alteration to the dye's properties, primarily its solubility in aqueous environments.[1][2] While the core spectral characteristics, such as excitation and emission maxima, remain largely unchanged between sulfonated and non-sulfonated counterparts, the enhanced water solubility of sulfo-cyanine dyes offers a cascade of practical advantages in bioconjugation workflows.[3][4]

Key Benefits of Sulfonated Cyanine Dyes:

-

Enhanced Aqueous Solubility: Sulfonated cyanine dyes are highly soluble in water and aqueous buffers, eliminating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) during the conjugation reaction.[5] This is particularly crucial when working with sensitive proteins or antibodies that are prone to denaturation or aggregation in the presence of organic solvents.[6]

-

Reduced Aggregation: The negatively charged sulfonate groups minimize the tendency of the dye molecules to aggregate in aqueous solutions.[5] This is a significant advantage as dye aggregation can lead to fluorescence quenching and inaccurate quantification of labeling.

-

Simplified Purification: For purification methods such as dialysis against aqueous buffers, the high water solubility of sulfonated cyanine dyes ensures the efficient removal of unreacted dye molecules.[4]

-

Improved Conjugate Stability: By reducing non-specific hydrophobic interactions, sulfonation can lead to more stable and soluble bioconjugates, which is especially important for downstream applications that require high concentrations or long-term storage.[]

Quantitative Data Presentation: A Comparative Analysis

The selection of a fluorescent dye is often guided by its photophysical properties. The following tables provide a comparative summary of the key quantitative data for commonly used sulfonated and non-sulfonated cyanine dyes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | [8][9] |

| Sulfo-Cy3 | 555 | 569 | 150,000 | 0.15 | [8] |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.27 | [10] |

| Sulfo-Cy5 | 646 | 662 | 250,000 | 0.2 | [1] |

| Cy7 | ~750 | ~773 | ~250,000 | ~0.12 | [9] |

| Sulfo-Cy7 | 750 | 773 | 240,600 | 0.24 | [11] |

Table 1: Spectral and Photophysical Properties of Common Cyanine Dyes.

| Property | Sulfonated Cyanine Dyes | Non-Sulfonated Cyanine Dyes | Reference(s) |

| Solubility | High in aqueous buffers | Low in aqueous buffers; requires organic co-solvents (DMSO, DMF) | [5] |

| Aggregation | Reduced tendency to aggregate in aqueous solutions | Prone to aggregation in aqueous solutions | [5] |

| Biomolecule Compatibility | Ideal for sensitive proteins prone to denaturation | May cause denaturation or precipitation of sensitive proteins | [6] |

| Purification (Dialysis) | Efficient removal of unreacted dye | Inefficient removal of unreacted dye due to poor solubility | [4] |

Table 2: Comparison of Physicochemical Properties and Bioconjugation Performance.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed protocols for the conjugation of sulfonated cyanine dyes to common biomolecules. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Amine-Reactive Labeling of Proteins with Sulfo-NHS Ester Dyes

This protocol describes the labeling of primary amines (e.g., lysine residues and the N-terminus) on a protein with a sulfonated cyanine dye activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cyanine NHS ester

-

Anhydrous DMSO

-

Reaction Buffer (1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and ammonium salts. If necessary, dialyze the protein against PBS.

-

Adjust the pH of the protein solution to 8.5 ± 0.5 by adding the Reaction Buffer.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the Sulfo-Cyanine NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure complete dissolution.

-

-

Conjugation Reaction:

-

A common starting molar ratio of dye to protein is 10:1. This may need to be optimized (e.g., 5:1, 15:1, 20:1) to achieve the desired degree of labeling (DOL).

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature with continuous stirring or rotation.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the colored, labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

-

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the labeling of an amine-modified oligonucleotide with a sulfonated cyanine NHS ester.

Materials:

-

Amine-modified oligonucleotide

-

Sulfo-Cyanine NHS ester

-

Nuclease-free water

-

Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

DMSO

-

Purification system (e.g., HPLC)

Procedure:

-

Prepare Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a suitable concentration.

-

-

Prepare Dye Stock Solution:

-

Dissolve the Sulfo-Cyanine NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the dye stock solution to the oligonucleotide solution. A typical molar excess of dye is 5-20 fold.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Purify the labeled oligonucleotide from unreacted dye and byproducts using reverse-phase HPLC.

-

Mandatory Visualizations: Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A comparative workflow of bioconjugation using sulfonated versus non-sulfonated cyanine dyes.

Caption: A diagram illustrating the use of a sulfonated cyanine dye-labeled antibody in immunofluorescence.

Conclusion

The incorporation of sulfonate groups into cyanine dyes represents a significant advancement in bioconjugation chemistry. The resulting improvements in water solubility, reduction in aggregation, and simplification of reaction and purification protocols make sulfonated cyanine dyes a superior choice for a wide range of applications, particularly those involving sensitive biomolecules. By understanding the fundamental benefits and employing optimized protocols, researchers and drug development professionals can leverage the power of sulfonated cyanine dyes to achieve more reliable, reproducible, and ultimately, more impactful results in their endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanines | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 8. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

introduction to thiol-reactive fluorescent probes for proteins

An In-depth Technical Guide to Thiol-Reactive Fluorescent Probes for Proteins

Introduction

Thiol-reactive fluorescent probes are indispensable tools in biochemistry, cell biology, and drug development, enabling the precise labeling and visualization of proteins. These probes selectively form covalent bonds with the thiol groups (-SH) of cysteine residues. The relatively low abundance of cysteine in most proteins, compared to other residues like lysine, allows for site-specific modification, which is crucial for studying protein structure, function, and interactions without significantly disrupting the protein's native state.[1][2] This specificity makes thiol-reactive probes the preferred choice over amine-reactive probes for applications where the location of the label is critical.[1]

The primary mechanism of action involves the reaction of a nucleophilic cysteine thiol with an electrophilic reactive group on the fluorescent probe. The most common thiol-reactive moieties are maleimides and haloacetamides (including iodoacetamides and bromoacetamides), which form stable thioether bonds with cysteine residues.[3][4] The reaction is typically performed at a pH between 7.0 and 7.5, where the thiol group is sufficiently nucleophilic to react specifically, while the more abundant amine groups (e.g., from lysine) remain protonated and relatively unreactive.[5][6]

Major Classes of Thiol-Reactive Groups

The choice of the reactive group is critical as it influences the specificity, stability, and reaction conditions of the labeling process.

| Reactive Group | Reaction Mechanism | Key Characteristics |

| Maleimide | Michael addition reaction with the thiol group of cysteine. | Highly specific for thiols at pH 6.5-7.5. The resulting thioether bond is stable.[4] Above pH 8.0, maleimides can react with amines and undergo hydrolysis.[5] |

| Iodoacetamide | Nucleophilic substitution (alkylation) of the thiol group. | Highly reactive and forms a very stable thioether bond.[1] These reagents are sensitive to light and should be handled in low-light conditions.[1][5] |

| Bromoacetamide | Similar to iodoacetamides (nucleophilic substitution). | Slightly less reactive than iodoacetamides but still forms a stable thioether bond.[7] |

| Thiosulfate | Forms a reversible disulfide bond with the thiol group. | Allows for the removal of the fluorescent label using reducing agents like DTT, which can be advantageous in certain experimental designs.[1][6] |

Reaction Mechanism: Maleimide with Cysteine

The reaction between a maleimide-functionalized fluorescent dye and a cysteine residue is a classic example of a Michael addition. The nucleophilic sulfur atom of the cysteine thiol attacks one of the carbons of the maleimide double bond, leading to the formation of a stable carbon-sulfur thioether bond.

Common Thiol-Reactive Fluorescent Probes

A wide variety of fluorophores are available with thiol-reactive functional groups, spanning the full spectral range from ultraviolet to near-infrared. The choice of probe depends on the specific application, the instrumentation available for detection, and the potential for spectral overlap with other fluorescent molecules in the experiment.[8]

| Fluorescent Probe | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) |

| Alexa Fluor 350 C₅ Maleimide | Maleimide | 346 | 442 | - | 19,000 |

| Pacific Blue™ Maleimide | Maleimide | 410 | 455 | 0.78 | 30,000 |

| Alexa Fluor 488 C₅ Maleimide | Maleimide | 494 | 519 | 0.92 | 71,000 |

| Fluorescein-5-Maleimide | Maleimide | 494 | 518 | - | 83,000 |

| BODIPY™ FL Iodoacetamide | Iodoacetamide | 503 | 512 | - | 80,000 |

| Alexa Fluor 546 C₅ Maleimide | Maleimide | 556 | 573 | 0.79 | 104,000 |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 550 | 575 | - | 85,000 |

| Alexa Fluor 647 C₂ Maleimide | Maleimide | 650 | 668 | 0.33 | 239,000 |

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Data compiled from multiple sources.[7][9][10][11]

Experimental Workflow and Protocols

Successful labeling of proteins with thiol-reactive probes requires careful attention to the experimental conditions to ensure high efficiency and specificity while maintaining the protein's structural and functional integrity.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with a maleimide-based fluorescent probe.

1. Protein Preparation and Reduction

-

Dissolve the protein to a concentration of 50–100 µM (approximately 1-10 mg/mL) in a degassed, thiol-free buffer such as 10–100 mM phosphate, HEPES, or Tris at pH 7.0–7.5.[4][5] Buffers containing thiols (e.g., DTT or 2-mercaptoethanol in the final buffer) must be avoided as they will compete for the reactive dye.[4]

-

To reduce any existing disulfide bonds within the protein and ensure cysteine thiols are free, add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[5][12] TCEP is often preferred as it does not need to be removed before adding a maleimide probe.[6][12] If dithiothreitol (DTT) is used, it must be removed by dialysis or a desalting column prior to adding the probe, as its own thiol groups will react.[5][12]

-

Incubate the protein with the reducing agent for 20-60 minutes at room temperature.[4]

2. Labeling Reaction

-

Prepare a stock solution of the thiol-reactive probe (e.g., 1-10 mg/mL) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] This should be done immediately before use as the probes can be unstable in solution.

-

Add the probe stock solution to the stirring protein solution to achieve a final molar ratio of approximately 10-20 moles of probe per mole of protein.[5][6] The optimal ratio may need to be determined empirically.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4][5] The reaction vessel should be protected from light to prevent photobleaching of the fluorophore.[5]

3. Purification of the Labeled Protein

-

(Optional) The reaction can be stopped by adding a low molecular weight thiol, such as glutathione or 2-mercaptoethanol, to consume any excess reactive probe.[5]

-

Separate the fluorescently labeled protein from the unreacted probe and any quenching agent. The most common method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[6][13] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Alternatively, extensive dialysis against a suitable buffer can be used to remove the small molecule impurities.[13]

-

For more stringent purification to separate labeled from unlabeled protein, affinity-based methods or ion-exchange chromatography can be employed.[3][13][14]

4. Characterization

-

The Degree of Labeling (DOL), which is the average number of dye molecules per protein, can be calculated using UV-Visible spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorption maximum. The specific equations are provided by the probe manufacturer.

-

The integrity and purity of the final conjugate should be assessed, for example, by SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the protein should be visible under UV illumination.[3] Functional assays should be performed to ensure that the labeling has not compromised the protein's activity.

References

- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. documents.thermofisher.cn [documents.thermofisher.cn]

- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sulfo-Cyanine3 Maleimide Protein Labeling for Beginners

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) maleimide is a water-soluble, thiol-reactive fluorescent dye commonly used for labeling proteins and other biomolecules containing free sulfhydryl groups.[1] This bright, orange-fluorescent dye is ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting. The maleimide group specifically reacts with the thiol group of cysteine residues at a neutral pH (6.5-7.5) to form a stable thioether bond.[2][3] This protocol provides a detailed guide for beginners to successfully label proteins with Sulfo-Cy3 maleimide.

Principle of Reaction

The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue on the protein to the double bond of the maleimide moiety of Sulfo-Cy3. This reaction is highly specific for thiols within the optimal pH range.

Materials and Equipment

-

Protein of interest with at least one free cysteine residue

-

Sulfo-Cyanine3 maleimide

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[2][4] (Avoid buffers containing thiols like DTT or 2-mercaptoethanol in the final reaction).

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.[2][4]

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye.[4]

-

Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette.[5]

-

Spectrophotometer or plate reader

-

Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Experimental Protocols

Preparation of Protein and Dye Solutions

a. Protein Preparation:

-

Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 1-10 mg/mL.[4]

-

Optional (Reduction of Disulfide Bonds): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10-fold molar excess of TCEP or DTT to the protein solution.[2]

-

Incubate for 30-60 minutes at room temperature.

-

Crucially, remove the reducing agent before adding the maleimide dye. This can be done using a desalting column or dialysis. TCEP does not need to be removed if used in a 10-fold molar excess or less.[2]

-

b. Dye Preparation:

-

Allow the vial of Sulfo-Cy3 maleimide to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[2][4]

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution can be stored at -20°C for future use, protected from light and moisture.[6]

Labeling Reaction

-

Add a 10-20 fold molar excess of the Sulfo-Cy3 maleimide stock solution to the protein solution.[2][7] Add the dye dropwise while gently stirring the protein solution to prevent precipitation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][7] Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

Purification of the Labeled Protein

It is essential to remove any unreacted dye from the labeled protein.

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute first as it is larger than the free dye.

-

Collect the colored fractions corresponding to the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and 555 nm (A555, the absorbance maximum for Cy3).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration of Dye (M) = A555 / (ε_dye * path length)

-

ε_dye for Sulfo-Cy3 is typically ~150,000 M⁻¹cm⁻¹.

-

-

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (A555 * CF)] / (ε_protein * path length)

-

CF (Correction Factor) for Sulfo-Cy3 at 280 nm is typically around 0.08.

-

ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

-

-

-

Calculate the DOL:

-

DOL = (Molar concentration of dye) / (Molar concentration of protein)

-

Data Presentation

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein. |

| Reaction pH | 7.0 - 7.5 | Critical for the specific reaction of maleimide with thiols.[2][3] |

| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase labeling efficiency.[2][7] |

| Reaction Buffer | PBS, Tris, HEPES | Must be free of thiol-containing reagents.[4] |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficient free thiols | Reduce disulfide bonds with TCEP or DTT and remove the reducing agent before labeling.[2][4] |

| Hydrolyzed maleimide dye | Prepare fresh dye stock solution. Ensure DMSO/DMF is anhydrous. | |

| Incorrect pH | Ensure the reaction buffer is between pH 7.0 and 7.5.[8] | |

| Protein Precipitation | High concentration of organic solvent | Keep the volume of DMSO/DMF added to the protein solution below 10% of the total reaction volume.[8] |

| Protein instability | Perform the labeling reaction at 4°C. | |

| High Background Signal | Incomplete removal of free dye | Repeat the purification step or use a column with a larger bed volume. |

Mandatory Visualization

Caption: Experimental workflow for protein labeling.

Caption: Using labeled proteins in signaling studies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 8. broadpharm.com [broadpharm.com]

Application Notes: Step-by-Step Guide to Antibody Conjugation with Sulfo-Cyanine3 Maleimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide-based conjugation is a widely used bioconjugation technique for labeling proteins, particularly antibodies, with fluorescent dyes, drugs, or other molecules. This method relies on the reaction between a maleimide group on the label and a free sulfhydryl (thiol) group on the protein. The thiol-maleimide reaction is highly specific and efficient under mild, physiological pH conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines at a neutral pH.[1] This specificity allows for targeted labeling of cysteine residues.

Antibodies typically have stable disulfide bonds within their structure which are unreactive with maleimides.[2] To make these sites available for conjugation, the disulfide bonds must first be reduced to generate free thiol groups.[2][3] Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose as it is efficient and does not interfere with the subsequent maleimide reaction.[4]

Sulfo-Cyanine3 is a water-soluble fluorescent dye, making it suitable for labeling biological molecules in aqueous buffers without the need for organic co-solvents.[3] This protocol provides a detailed, step-by-step guide for the conjugation of Sulfo-Cyanine3 maleimide to an antibody.

Quantitative Data Summary

For successful and reproducible antibody conjugation, several quantitative parameters are critical. The following table summarizes the key recommended values for this protocol.

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1–10 mg/mL[3] | Higher concentrations (2-10 mg/mL) can improve labeling efficiency.[5] |

| Reaction Buffer | PBS, Tris, or HEPES (10-100 mM)[4][6] | pH should be maintained between 7.0 and 7.5.[6] The buffer must be free of thiols. |

| TCEP Molar Excess | 10–100x[4][6][7] | For reduction of antibody disulfide bonds to generate free thiols. |

| Dye:Antibody Molar Ratio | 10:1 to 20:1[4][7] | This should be optimized for each specific antibody to achieve the desired Degree of Labeling (DOL). |

| Reaction Time | 2 hours at room temperature, or overnight at 2–8°C.[6] | Incubation should be done in the dark to protect the fluorescent dye. |

| Optimal Degree of Labeling (DOL) | 2–10[8][9] | A lower DOL may result in weak fluorescence, while a very high DOL (>6) can lead to self-quenching.[8][9] |

Experimental Protocols

This protocol is designed for labeling IgG antibodies but can be adapted for other proteins with appropriate adjustments. It is crucial to handle fluorescent dyes in the dark wherever possible to prevent photobleaching.

3.1. Materials and Reagents

-

Antibody to be labeled (e.g., IgG)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0–7.5, degassed.[6]

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25) or centrifugal concentrator.[7]

-

Inert gas (Nitrogen or Argon)

-

Bovine Serum Albumin (BSA) and Sodium Azide (for storage)

3.2. Step-by-Step Conjugation Procedure

Step 1: Antibody Preparation and Reduction

-

Prepare the antibody in the degassed reaction buffer at a concentration of 1–10 mg/mL.

-

To reduce the antibody's disulfide bonds and generate free thiols, add a 10–100-fold molar excess of TCEP to the antibody solution.[4][6][7]

-